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Choline hydroxide

Semiconductor fabrication TiN etching Wet chemical processing

Choline hydroxide (CAS 123-41-1) is the metal-free strong organic base for contamination-sensitive applications. Delivers semiconductor-grade purity (Na⁺ ≤0.2 ppm)—unlike choline chloride (corrosive Cl⁻) or NaOH (metal residues). Validated TMAH replacement: 34% lower H₂O₂ degradation, smoother Cu wafers. Direct acid-base route eliminates halide contamination in ionic liquid synthesis. 75% greener than NaOH, 20-fold continuous-flow productivity. Recyclable over 6 cycles. Ideal for photoresist developers, green catalysis, and high-purity cholinium IL precursors.

Molecular Formula C5H15NO2
Molecular Weight 121.18 g/mol
CAS No. 123-41-1
Cat. No. B1681797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholine hydroxide
CAS123-41-1
Synonyms2-Hydroxy-N,N,N-trimethylethanaminium
Bitartrate, Choline
Bursine
Chloride, Choline
Choline
Choline Bitartrate
Choline Chloride
Choline Citrate
Choline Hydroxide
Choline O Sulfate
Choline O-Sulfate
Citrate, Choline
Fagine
Hydroxide, Choline
O-Sulfate, Choline
Vidine
Molecular FormulaC5H15NO2
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.[OH-]
InChIInChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1
InChIKeyKIZQNNOULOCVDM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Choline Hydroxide (CAS 123-41-1): Technical Baseline for Scientific Procurement and Industrial Selection


Choline hydroxide (CAS 123-41-1) is a strong quaternary ammonium organic base with the molecular formula C₅H₁₅NO₂ (molecular weight 121.18 g/mol), commercially supplied as a viscous aqueous solution (typically 44–50 wt% in water) . Unlike choline salts (e.g., choline chloride), choline hydroxide provides a metal-free, high-pH alkaline environment essential for applications intolerant of inorganic cation contamination, including semiconductor photoresist processing, green catalysis, and ionic liquid precursor synthesis [1]. The compound exhibits strong hygroscopicity, full water miscibility (density 1.073 g/cm³ at 25°C for 46% w/w solution), and inherent base-catalyzed degradation via Hofmann elimination that necessitates stabilized formulations for storage-sensitive applications [2].

Why Choline Hydroxide Cannot Be Simply Replaced by Other Choline Salts or Inorganic Bases


Generic substitution between choline hydroxide and its close analogs (e.g., choline chloride) or alternative strong bases (e.g., NaOH, TMAH) fails due to fundamentally different counterion properties, metal contamination thresholds, and degradation profiles . Choline chloride, while more chemically stable, introduces chloride ions that are unacceptable in semiconductor fabrication (causing metal corrosion and electrical shorts) and in metal-sensitive catalytic systems [1]. Inorganic bases like NaOH introduce sodium contamination incompatible with electronic-grade purity requirements (where Na⁺ ≤ 0.2 ppm is specified for choline hydroxide formulations) [2]. Furthermore, the inherent Hofmann elimination instability of choline hydroxide—absent in choline chloride—can lead to trimethylamine and colored enal polymer byproducts in unstabilized solutions, a critical differentiator for applications requiring long-term solution stability or low-odor processing environments [3]. The quantitative evidence below establishes precisely where choline hydroxide provides measurable performance divergence from its alternatives.

Choline Hydroxide (CAS 123-41-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement Decisions


Reduced Hydrogen Peroxide Degradation in TiN Etching vs. TMAH: Process Stability Evidence for Semiconductor Manufacturing

In TiN etching applications with hydrogen peroxide at 45°C, choline hydroxide demonstrates significantly slower H₂O₂ degradation compared to tetramethylammonium hydroxide (TMAH). At 8.0 wt% H₂O₂ loading with comparable pH conditions (pH ≈ 8.0 at 45°C), TMAH-based formulations exhibit an H₂O₂ degradation rate of 0.071%/hr, whereas choline hydroxide formulations degrade at 0.058%/hr—an absolute reduction of 0.013%/hr . At 9.6 wt% H₂O₂ loading, TMAH degradation reaches 0.148%/hr versus 0.098%/hr for choline hydroxide, representing a 34% lower degradation rate [1]. This reduced H₂O₂ consumption translates directly to extended bath life and improved process consistency.

Semiconductor fabrication TiN etching Wet chemical processing Process stability

Sustainable Synthesis Efficiency: Choline Hydroxide vs. NaOH in Choline Chloride Production – Green Chemistry Metrics Comparison

In continuous-flow production of choline chloride from biomass precursors, the use of choline hydroxide (Ch-OH) as the base demonstrates substantial sustainability advantages over sodium hydroxide (NaOH) [1]. The Ch-OH-based process achieves an atom economy of 54%, an E-factor of 0.1, and a process mass index (PMI) of 2.26 kg kg⁻¹ [2]. Critically, a comprehensive assessment across green chemistry metrics shows that Ch-OH outperforms NaOH by an average of 75%, with a material circularity indicator (MCI) of 0.67 representing a 10% improvement over NaOH [3]. Additionally, the Ch-OH process achieves full conversion within 1 minute residence time in flow, a 20-fold improvement compared to equivalent batch processing [4].

Green chemistry Deep eutectic solvents Sustainable manufacturing Process mass intensity

Semiconductor-Grade Trace Metal Specification: Choline Hydroxide vs. Alternative Organic Bases – Purity Evidence for Electronic Applications

Electronic-grade choline hydroxide formulations are available with specified trace metal limits enabling direct substitution in metal-sensitive semiconductor processes [1]. Commercial specifications for high-purity grades include K⁺ ≤ 1 ppm, Na⁺ ≤ 1 ppm, Fe³⁺ ≤ 0.2 ppm, and chloride ≤ 5 ppm maximum (with typical results as low as 3 ppm) [2]. In contrast, tetramethylammonium hydroxide (TMAH) alternatives face CMR (Carcinogenic, Mutagenic, Reprotoxic) classification concerns that impose additional handling and disposal requirements in semiconductor fabs, while choline hydroxide is not in the same toxicity category [3]. This combination of ultra-low metal specifications and favorable safety classification supports direct TMAH replacement with reduced operational burden.

Semiconductor fabrication Trace metal analysis Electronic-grade chemicals Quality specification

Ionic Liquid Precursor Efficiency: Choline Hydroxide vs. Halide Salt Alternatives – Synthesis Pathway Differentiation

Choline hydroxide serves as the direct precursor for synthesizing a wide range of cholinium-based ionic liquids (ILs) and deep eutectic solvents (DES) via simple acid-base neutralization, a pathway unavailable to choline chloride or choline bitartrate without additional metathesis steps . Specifically, choline hydroxide neutralization with carboxylic acids yields choline carboxylate ILs with tunable physical properties (density, viscosity, refractive index) for applications in biomass dissolution, metal extraction, and green catalysis [1]. This direct synthesis route contrasts with the need for anion exchange or halide removal when starting from choline halide salts, reducing synthetic steps and eliminating halide contamination in the final ionic liquid product [2].

Ionic liquids Deep eutectic solvents Synthesis intermediates Green solvents

Catalyst Performance in Organic Synthesis: Choline Hydroxide vs. Conventional Base Catalyst Systems – Yield and Recyclability Data

In the sequential one-pot synthesis of 3-aroylflavones via Baker–Venkataraman rearrangement, choline hydroxide demonstrates superior catalytic efficiency compared to conventional base catalyst systems [1]. Head-to-head comparison against KOH/pyridine, KOH/triethylamine, and CaO-ES/triethylamine established choline hydroxide as the most efficient catalyst among all tested base systems [2]. The catalyst maintains high activity through six full reaction cycles without considerable loss of 3-aroylflavone yield, providing quantifiable recyclability advantage [3]. In a separate study synthesizing 2-amino-3-nitro-4H-chromene derivatives in aqueous medium at room temperature, choline hydroxide catalyzed reactions achieving product yields of 83–96% with short reaction times [4].

Organic synthesis Homogeneous catalysis Green chemistry Baker-Venkataraman rearrangement

Copper Surface Quality in Semiconductor Wafer Processing: Choline Hydroxide vs. TMAH – Post-Etch Surface Roughness Evidence

In copper wafer treatment applications, E-GRADE® choline hydroxide and E-GRADE® THEMAH both demonstrate smoother post-treatment surfaces compared to copper wafers treated with TMAH under equivalent processing conditions . This improved surface smoothness reduces reflectivity and enhances uniformity, which is particularly relevant for photovoltaic devices and advanced interconnect applications where surface roughness directly impacts device performance . The combination of smoother copper surfaces with lower H₂O₂ degradation (as documented in Evidence Item 1) provides a dual performance advantage for semiconductor cleans and etching processes.

Semiconductor manufacturing Copper interconnects Wet etching Surface metrology

Choline Hydroxide (CAS 123-41-1): Validated Application Scenarios Based on Quantitative Differentiation Evidence


TMAH Replacement in Semiconductor Photoresist Development and Stripping

Based on the head-to-head performance data in Section 3 (Evidence Items 1 and 6), choline hydroxide is validated as an effective drop-in replacement for TMAH in photoresist development and stripping applications . The combination of 34% lower H₂O₂ degradation rate at 9.6 wt% loading, smoother copper wafer surfaces, and non-CMR safety classification makes choline hydroxide the preferred choice for advanced-node semiconductor manufacturing where process stability and reduced EHS burden are critical procurement criteria [1]. Both positive and negative photoresists are effectively processed with comparable or superior performance to TMAH, with developing rates linear with concentration across a broad working window .

Green Synthesis of Choline Chloride and Deep Eutectic Solvent (DES) Constituents

For manufacturers of choline chloride and choline-based deep eutectic solvents, choline hydroxide is the preferred base based on the sustainability metrics documented in Section 3 (Evidence Item 2) . The 75% average improvement in green chemistry metrics over NaOH, combined with 20-fold productivity gains in continuous-flow synthesis (1 minute residence time vs. batch processing), provides verifiable ESG advantages that directly translate to lower material inputs, reduced wastewater generation, and improved atom economy (54%) [1]. The material circularity indicator (MCI) of 0.67 offers a 10% circularity improvement over NaOH-based processes, supporting corporate sustainability reporting requirements .

Cholinium-Based Ionic Liquid and Amino Acid Ionic Liquid Synthesis

Choline hydroxide is the optimal precursor for synthesizing cholinium-based ionic liquids (ILs) and amino acid ionic liquids (AAILs) for applications in biomass dissolution, metal extraction, and green catalysis, as established in Section 3 (Evidence Item 4) . The direct acid-base neutralization pathway with carboxylic acids (acetic, propanoic, butanoic, hexanoic) or amino acids eliminates the halide contamination inherent to choline chloride starting materials and reduces synthetic steps [1]. This direct route is particularly valuable for preparing high-purity ILs where residual halides would interfere with electrochemical applications or metal-catalyzed reactions .

Recyclable Homogeneous Base Catalysis in Pharmaceutical Intermediate Synthesis

For pharmaceutical R&D and fine chemical synthesis requiring strong organic base catalysis, choline hydroxide offers both superior efficiency and quantifiable recyclability relative to conventional base systems, as demonstrated in Section 3 (Evidence Item 5) . The catalyst maintains activity through six full reaction cycles without considerable yield loss in 3-aroylflavone synthesis, outperforming KOH/pyridine, KOH/triethylamine, and CaO-ES/triethylamine systems [1]. In aqueous chromene synthesis, yields of 83–96% are achieved at room temperature with short reaction times, enabling energy-efficient, environmentally benign process development . For procurement decisions, the demonstrated recyclability directly reduces catalyst consumption per kilogram of product, lowering overall process costs while meeting green chemistry objectives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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